(S)-3-Boc-amino-2,6-dioxopiperidine
Overview
Description
(S)-3-Boc-amino-2,6-dioxopiperidine is a useful research compound. Its molecular formula is C10H16N2O4 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aminopeptidase N Inhibitors
A derivative of (S)-3-Boc-amino-2,6-dioxopiperidine was synthesized as part of a study to develop aminopeptidase N inhibitors. Aminopeptidase N is a zinc-dependent metallo-exopeptidase overexpressed in tumor cells, playing a significant role in tumor invasion, metastasis, and angiogenesis. Although the synthesized compound showed some inhibitory activity, further modification was suggested to enhance its effectiveness Xu Wen-fang, 2011.
Synthesis of Orthogonally Protected Derivatives
Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, a versatile building block for the synthesis of 4-substituted 3-aminopiperidines, was developed through a scalable synthesis. These compounds have high potential for biological activity, showcasing the utility of this compound in creating biologically relevant molecules H. Schramm et al., 2009.
Spirocyclic 2,6-Dioxopiperazine Derivatives
Research into amino acid-derived α-quaternary α-amino nitriles led to the synthesis of chiral spirocyclic 2,6-dioxopiperazines. This process involved cyano hydration followed by base-mediated cyclization and N-alkylation, indicating the potential of this compound derivatives for generating molecular diversity J. A. González-Vera et al., 2005.
N-tert-Butoxycarbonylation of Amines
A study demonstrated the efficient and environmentally benign N-tert-butoxycarbonylation of amines using a commercially available heteropoly acid. This method, involving di-tert-butyl dicarbonate, produces N-Boc-protected amino derivatives without competitive side products, highlighting a practical application in peptide synthesis and protection strategies A. Heydari et al., 2007.
Properties
IUPAC Name |
tert-butyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGRLMXVKASPTN-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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